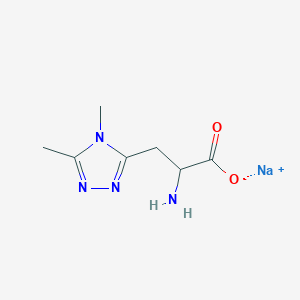![molecular formula C16H17F3N8 B2760661 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034330-74-8](/img/structure/B2760661.png)
1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of heterocyclic derivatives and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (1 mmol) with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 mmol) under DIPEA/DMF (2.5 mmol/10 mL) at room temperature .Molecular Structure Analysis
The molecular structure of this compound is C17H18F6N6O . The crystal structure of the compound is monoclinic, P 2 1 / n (no. 14), with a = 9.9491 (11)Å, b = 18.1523 (17)Å, c = 11.7703 (15)Å, β = 113.473 (14)°, V = 1949.8 (4)Å 3, Z = 4 .Chemical Reactions Analysis
The compound is synthesized by reacting 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid .Physical and Chemical Properties Analysis
The compound has a melting point of 67-69°C and a density of 1.205±0.06 g/cm3 . It is soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on pyrazolo[3,4-d]pyrimidine derivatives often focuses on their synthesis and characterization, contributing to the understanding of their chemical properties and potential as pharmacophores. Studies describe the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives using different synthetic routes, including reactions with primary amines, and their characterization through techniques like X-ray crystallography, NMR, and mass spectroscopy (Titi et al., 2020; Deohate & Palaspagar, 2020).
Biological Activity
Several studies explore the biological activities of pyrazolo[3,4-d]pyrimidine derivatives, identifying their potential as antitumor, antibacterial, and enzyme inhibitory agents. For instance, compounds have been evaluated for their cytotoxicity against cancer cell lines, demonstrating significant antitumor potential. Other research highlights their antimicrobial properties and their ability to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, suggesting their utility in developing new therapeutics (Rahmouni et al., 2016; Aydin et al., 2021).
Chemical Properties and Synthesis Techniques
Research also delves into the development of efficient synthesis techniques for these compounds, emphasizing environmentally friendly and cost-effective approaches. The exploration of their chemical properties, such as reactivity and stability, further contributes to the understanding of their potential applications in medicinal chemistry and drug design (Yang et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various kinases . The specific targets and their roles would need further investigation.
Mode of Action
This is a common mechanism for many drugs and bioactive compounds .
Biochemical Pathways
These pathways play crucial roles in cellular processes such as growth, differentiation, and apoptosis .
Pharmacokinetics
Factors such as its molecular structure and the presence of functional groups like trifluoromethyl and pyrimidinyl can influence its pharmacokinetic properties .
Result of Action
Based on its potential interaction with kinases, it could influence cellular processes regulated by these enzymes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves reactions at room temperature , suggesting that it might be stable under normal physiological conditions.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins .
Cellular Effects
In terms of cellular effects, 1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to influence various types of cells and cellular processes . It has been suggested that this compound may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound may interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-26-15-11(7-24-26)14(22-9-23-15)25-10-2-4-27(5-3-10)13-6-12(16(17,18)19)20-8-21-13/h6-10H,2-5H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCPNTHAOQQLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2760585.png)


![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)




![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetonitrile](/img/structure/B2760597.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)
